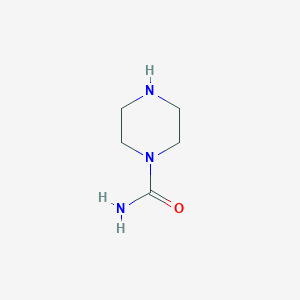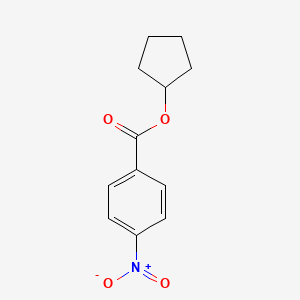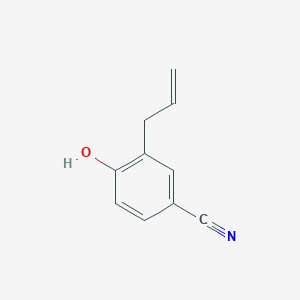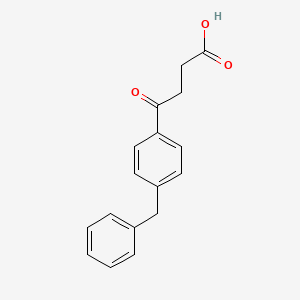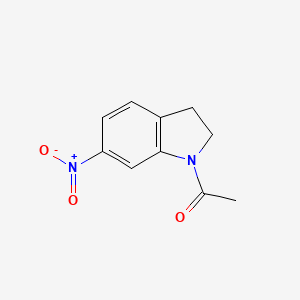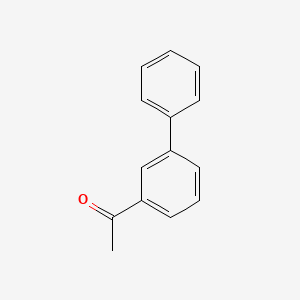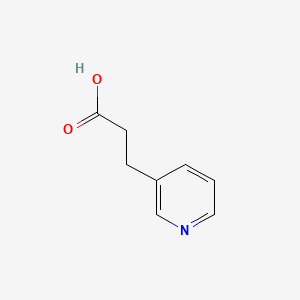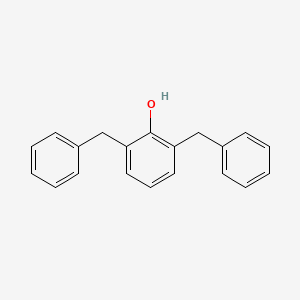
3-(5-甲氧基-1H-吲哚-3-基)丙酸
描述
3-(5-甲氧基-1H-吲哚-3-基)丙酸是一种属于吲哚羧酸类及衍生物的有机化合物。该化合物含有与吲哚环相连的羧酸链,吲哚环是一种由苯环与吡咯环稠合形成的双环结构。 吲哚环5位上的甲氧基的存在使其具有独特的化学性质 .
科学研究应用
3-(5-甲氧基-1H-吲哚-3-基)丙酸在科学研究中有几种应用:
化学: 用作有机合成中的构建单元,以及各种吲哚衍生物的前体。
生物学: 对其潜在的神经保护作用及其在调节生物途径中的作用进行研究。
医药: 正在研究其潜在的治疗效果,特别是在治疗神经退行性疾病方面。
工业: 用于开发药物和农药.
作用机制
3-(5-甲氧基-1H-吲哚-3-基)丙酸的作用机制与其与过氧化物酶体增殖物激活受体(PPARs)等分子靶标的相互作用有关。它作为部分激动剂发挥作用,调节PPARγ的活性,PPARγ在调节葡萄糖和脂类代谢中起作用。 这种相互作用会导致各种生物学效应,包括抗炎和神经保护作用 .
生化分析
Biochemical Properties
3-(5-methoxy-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor is involved in the regulation of glucose and lipid metabolism. The compound acts as a ligand for PPARγ, influencing its activity and thereby modulating the expression of genes involved in metabolic pathways . Additionally, 3-(5-methoxy-1H-indol-3-yl)propanoic acid interacts with various enzymes and proteins, contributing to its biochemical effects.
Cellular Effects
The effects of 3-(5-methoxy-1H-indol-3-yl)propanoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to metabolic regulation. The compound modulates gene expression by activating PPARγ, leading to changes in cellular metabolism and function . In various cell types, including adipocytes and hepatocytes, 3-(5-methoxy-1H-indol-3-yl)propanoic acid enhances glucose uptake and lipid metabolism, contributing to improved metabolic health .
Molecular Mechanism
At the molecular level, 3-(5-methoxy-1H-indol-3-yl)propanoic acid exerts its effects primarily through binding interactions with PPARγ. This binding induces conformational changes in the receptor, facilitating its interaction with specific DNA response elements and promoting the transcription of target genes . The compound’s partial agonistic activity towards PPARγ helps mitigate the side effects associated with full agonists, making it a promising candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methoxy-1H-indol-3-yl)propanoic acid have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression . These temporal effects highlight the compound’s potential for chronic therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3-(5-methoxy-1H-indol-3-yl)propanoic acid vary with dosage. At lower doses, the compound effectively modulates metabolic pathways without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and alterations in lipid profiles . These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
3-(5-methoxy-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways, primarily through its interaction with PPARγ. This interaction influences the expression of genes involved in glucose and lipid metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of metabolic health.
Transport and Distribution
Within cells and tissues, 3-(5-methoxy-1H-indol-3-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is critical for its activity and function. The compound is primarily localized to the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear localization of 3-(5-methoxy-1H-indol-3-yl)propanoic acid underscores its role in regulating gene expression and cellular metabolism.
准备方法
合成路线与反应条件
3-(5-甲氧基-1H-吲哚-3-基)丙酸的合成通常包括以下步骤:
起始原料: 合成从5-甲氧基吲哚的制备开始。
烷基化: 吲哚环在碱如碳酸钾存在下与合适的烷基卤化物(如3-溴丙酸)发生烷基化反应。
水解: 得到的酯随后在酸性或碱性条件下水解,生成3-(5-甲氧基-1H-吲哚-3-基)丙酸。
工业生产方法
该化合物的工业生产方法可能涉及优化的反应条件,例如使用特定的催化剂、溶剂和温度控制,以提高产率和纯度。 该过程可能还包括重结晶或色谱分离等纯化步骤,以获得所需的产物 .
化学反应分析
反应类型
3-(5-甲氧基-1H-吲哚-3-基)丙酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的酮或醛。
还原: 还原反应可以将羧酸基转化为醇。
取代: 亲电取代反应可以在吲哚环上发生,尤其是在2位。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾或三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以在酸性条件下使用卤素或硝基化合物等亲电试剂。
主要生成产物
氧化: 生成酮或醛。
还原: 生成醇。
取代: 生成卤代或硝基取代的衍生物.
相似化合物的比较
类似化合物
吲哚-3-丙酸: 在5位缺少甲氧基。
5-甲氧基吲哚-3-乙酸: 含有乙酸基,而不是丙酸基。
吲哚-3-丁酸: 含有丁酸链,而不是丙酸链。
独特性
3-(5-甲氧基-1H-吲哚-3-基)丙酸中吲哚环5位上存在甲氧基,使其与其他类似化合物区分开来。 这种结构特征使其具有独特的化学性质和生物活性,使其成为研究和工业应用中有价值的化合物 .
属性
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZCJIWILJKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960156 | |
| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39547-16-5 | |
| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



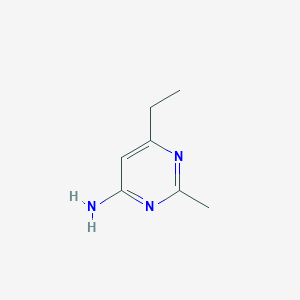
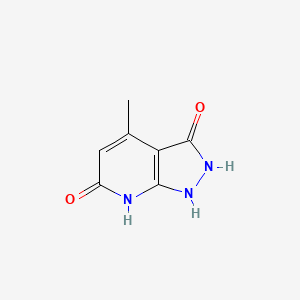
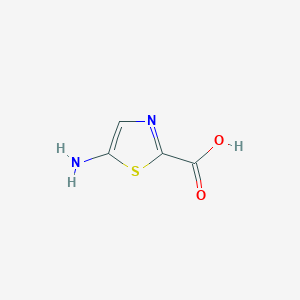
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)
